N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are significant due to their presence in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide typically involves the condensation of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, followed by the reaction with N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . The reaction conditions often include refluxing in ethanol for several hours, followed by recrystallization from ethanol to purify the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- N-(4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine
- 2-(substituted-phenyl) benzimidazole derivatives .
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide is unique due to its specific structural features, including the cyclohexylpropanamide group, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C22H25N3O |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C22H25N3O/c26-21(15-10-16-6-2-1-3-7-16)23-18-13-11-17(12-14-18)22-24-19-8-4-5-9-20(19)25-22/h4-5,8-9,11-14,16H,1-3,6-7,10,15H2,(H,23,26)(H,24,25) |
InChI Key |
BMCOGTGPUNAYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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